REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][O:11][CH2:12][C:13]#[CH:14])=[CH:5][CH:4]=1.[OH-].[Na+].[I:17]I>CO>[I:17][C:14]#[C:13][CH2:12][O:11][CH2:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
1-Methoxy-4-[(2-propynyloxy)methoxy]benzene
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)OCOCC#C
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
75 g
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for further 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at below 10° C
|
Type
|
CUSTOM
|
Details
|
the solvent was then evaporated off
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with toluene (20 ml)
|
Type
|
WASH
|
Details
|
the toluene layer was washed with distilled water
|
Type
|
CUSTOM
|
Details
|
Toluene was then evaporated off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC#CCOCOC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |